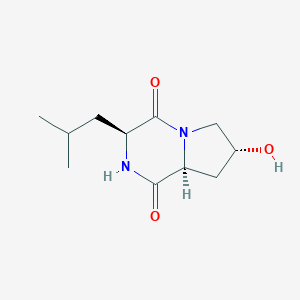

Cyclo(L-Leu-trans-4-hydroxy-L-Pro)

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,7R,8aS)-7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-6(2)3-8-11(16)13-5-7(14)4-9(13)10(15)12-8/h6-9,14H,3-5H2,1-2H3,(H,12,15)/t7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHIUWVXPQQDMC-VGMNWLOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CC(CC2C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclo(L-Leu-trans-4-hydroxy-L-Pro): A Technical Guide to its Natural Sources, Isolation, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a cyclic dipeptide, a class of secondary metabolites that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources of Cyclo(L-Leu-trans-4-hydroxy-L-Pro), detailed methodologies for its isolation and characterization, and an exploration of its known biological functions and potential mechanisms of action. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of Cyclo(L-Leu-trans-4-hydroxy-L-Pro)

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has been isolated from a variety of microbial sources, highlighting its prevalence in the microbial world. While the compound is reported to be produced by certain bacteria, fungi, and even plants, the most well-documented sources are of fungal and bacterial origin[1]. The identified natural producers are summarized in the table below.

| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species |

| Fungi | Basidiomycota | Agaricomycetes | Hymenochaetales | Hymenochaetaceae | Phellinus | igniarius[2] |

| Fungi | Ascomycota | Dothideomycetes | Pleosporales | Paraconiothyriaceae | Paraconiothyrium | brasiliense[3] |

| Bacteria | Actinobacteria | Actinomycetia | Actinomycetales | Streptomycetaceae | Streptomyces | nigra |

| Bacteria | Firmicutes | Bacilli | Lactobacillales | Lactobacillaceae | Pediococcus | pentosaceus[4] |

Quantitative data on the yield and concentration of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from these natural sources is not extensively reported in the currently available literature. Further studies are required to quantify the production of this compound from various producers.

Experimental Protocols

The isolation and purification of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from its natural sources typically involve a multi-step process encompassing fermentation, extraction, and chromatography. The following sections provide a detailed, generalized protocol based on methodologies reported for the isolation of cyclic dipeptides from microbial cultures.

General Experimental Workflow for Isolation and Identification

Caption: Generalized workflow for the isolation and identification of Cyclo(L-Leu-trans-4-hydroxy-L-Pro).

Detailed Methodologies

1. Fermentation:

-

Microorganism: A pure culture of a producing strain (e.g., Paraconiothyrium brasiliense or Streptomyces nigra).

-

Media: A suitable liquid medium to support microbial growth and secondary metabolite production (e.g., Potato Dextrose Broth for fungi, Tryptic Soy Broth for bacteria).

-

Culture Conditions: Incubation at an optimal temperature (e.g., 25-30°C) with shaking (e.g., 150-200 rpm) for a period sufficient for compound production (typically 7-21 days).

2. Extraction:

-

The culture broth is separated from the microbial biomass (mycelia or cells) by filtration or centrifugation.

-

The culture filtrate is extracted with an equal volume of an organic solvent, such as ethyl acetate, multiple times.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

If the compound is intracellular, the microbial biomass is also extracted with a suitable solvent (e.g., methanol or acetone).

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with a solvent such as methanol to separate compounds based on size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA), is used to elute the pure compound. Fractions are collected and analyzed for purity.

4. Structure Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the purified compound is determined using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

-

Mass Spectrometry (MS): The molecular weight and elemental composition are confirmed by high-resolution mass spectrometry (HR-MS).

Biological Activities and Signaling Pathways

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties[1]. The following sections detail these activities and the proposed signaling pathways involved.

Anticancer Activity

Extracts from Streptomyces nigra, containing Cyclo(L-Leu-trans-4-hydroxy-L-Pro), have demonstrated pronounced antitumor activity against human cancer cell lines. While the specific mechanism of action for this compound is still under investigation, studies on structurally related cyclic dipeptides suggest a potential mechanism involving the induction of apoptosis.

Proposed Anticancer Signaling Pathway:

Caption: Proposed apoptotic signaling pathway initiated by Cyclo(L-Leu-trans-4-hydroxy-L-Pro).

This proposed pathway suggests that the compound may induce oxidative stress through the generation of reactive oxygen species (ROS). This, in turn, can lead to the modulation of the Bcl-2 family of proteins, decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio can trigger the mitochondrial apoptotic pathway, leading to the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death (apoptosis).

Antimicrobial Activity

Cyclic dipeptides are known for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for Cyclo(L-Leu-trans-4-hydroxy-L-Pro) against a wide range of pathogens are not yet fully documented, the general mechanism of action for similar cyclic dipeptides is believed to involve the disruption of microbial cell membranes.

Proposed Antimicrobial Mechanism of Action:

Caption: Proposed mechanism of antimicrobial action for Cyclo(L-Leu-trans-4-hydroxy-L-Pro).

The amphipathic nature of cyclic dipeptides may allow them to insert into the lipid bilayer of microbial cell membranes. This insertion can disrupt the membrane integrity, leading to the formation of pores or channels. The resulting increase in membrane permeability causes the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.

Conclusion

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a promising natural product with a diverse range of biological activities. Its presence in various microbial sources suggests its ecological significance and highlights the potential for discovering novel bioactive compounds from the microbial world. The detailed experimental protocols provided in this guide offer a foundation for researchers to isolate and study this compound and its analogs. While the precise mechanisms of action are still being elucidated, the proposed signaling pathways for its anticancer and antimicrobial activities provide a strong basis for further investigation. Future research should focus on quantifying the production of this compound from its natural sources, optimizing isolation and purification protocols, and conducting in-depth mechanistic studies to fully realize its therapeutic potential.

References

Unveiling Cyclo(L-Leu-trans-4-hydroxy-L-Pro): A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the natural product Cyclo(L-Leu-trans-4-hydroxy-L-Pro), a cyclic dipeptide with potential therapeutic applications. This document outlines the key experimental protocols for its extraction and purification, summarizes its physicochemical properties, and presents a logical workflow for its discovery.

Introduction

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a diketopiperazine, a class of cyclic dipeptides known for their diverse biological activities. It is a secondary metabolite produced by various microorganisms, notably the fungus Phellinus igniarius and the symbiotic fungus Paraconiothyrium brasiliense.[1][2] The rigid structure of the diketopiperazine ring, combined with the stereochemistry of its constituent amino acids, L-Leucine and trans-4-hydroxy-L-Proline, is believed to be crucial for its biological function. The potential antimicrobial, anticancer, and antioxidant properties of this class of compounds make Cyclo(L-Leu-trans-4-hydroxy-L-Pro) a molecule of significant interest for further investigation in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is presented in the table below, based on available data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₃ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| CAS Number | 115006-86-5 | [1] |

| Appearance | Powder | ChemFaces |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Discovery and Isolation from Natural Sources

The discovery of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has been reported from fungal sources. A general workflow for its isolation and identification is depicted below.

Experimental Protocols

3.1.1. Fungal Fermentation and Extraction

-

Cultivation: The source fungus (e.g., Phellinus igniarius) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for a period of 14-21 days to allow for the production of secondary metabolites.

-

Extraction: The fungal biomass and culture broth are separated. The broth is typically extracted with an organic solvent such as ethyl acetate. The biomass can also be extracted separately with a polar solvent like methanol. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

A multi-step chromatographic approach is essential to isolate the pure compound from the complex crude extract.

-

Normal Phase Chromatography: The crude extract is first subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform/methanol mixtures). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Size Exclusion Chromatography: Fractions containing the compound of interest are pooled and further purified using a Sephadex LH-20 column. This step separates compounds based on their molecular size.

-

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification is achieved by RP-HPLC on a C18 column. A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA), is used to elute the compound. The purity of the collected fractions is assessed by analytical HPLC.

Structural Elucidation

The definitive structure of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is determined through a combination of spectroscopic techniques.

Spectroscopic Data

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for elucidating the detailed chemical structure. While specific spectral data for this exact compound is not compiled in a single public source, the expected proton (¹H) and carbon (¹³C) NMR spectra would show characteristic signals for the leucine and hydroxyproline residues within the diketopiperazine ring.

4.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electrospray ionization (ESI-MS) is a common technique for analyzing such molecules. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 227.1396, corresponding to the molecular formula C₁₁H₁₉N₂O₃⁺.

Biological Activity and Signaling Pathways

The biological activities of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) are not yet extensively studied. However, based on the known activities of other diketopiperazines, it is hypothesized to possess potential antimicrobial and anticancer properties. The specific signaling pathways modulated by this compound are a subject for future research. A hypothetical mechanism of action, based on related compounds, could involve the induction of apoptosis in cancer cells or the disruption of microbial cell integrity.

Conclusion

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) represents an intriguing natural product with potential for further scientific investigation. This guide provides a foundational understanding of its discovery and isolation, based on the available scientific literature. The detailed experimental protocols and characterization data presented herein are intended to facilitate future research into the biological activities and therapeutic potential of this and related cyclic dipeptides. Further studies are warranted to fully elucidate its mechanism of action and to explore its viability as a lead compound in drug development programs.

References

An In-depth Technical Guide to the Physicochemical Properties of Cyclo(L-Leu-trans-4-hydroxy-L-Pro)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a naturally occurring cyclic dipeptide that has garnered interest in the scientific community for its potential therapeutic applications. As a member of the diketopiperazine class of compounds, it has been identified as a secondary metabolite in various microorganisms, including the fungus Phellinus igniarius and the symbiotic fungus Paraconiothyrium brasiliense.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for characterization, and known biological activities of Cyclo(L-Leu-trans-4-hydroxy-L-Pro), with a focus on its potential as an antimicrobial, anticancer, and antioxidant agent.

Physicochemical Properties

The fundamental physicochemical properties of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) are summarized in the tables below. These properties are crucial for its handling, formulation, and in-depth study.

Table 1: General and Chemical Properties

| Property | Value |

| Chemical Name | (3S,7R,8aS)-7-hydroxy-3-(2-methylpropyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

| CAS Number | 115006-86-5 |

| Molecular Formula | C₁₁H₁₈N₂O₃[3][4] |

| Molecular Weight | 226.27 g/mol [4][5] |

| Appearance | White or off-white powder or crystalline powder, odorless |

| Melting Point | 178 °C[5] |

| Boiling Point (Predicted) | 486.9 ± 45.0 °C[3] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³[3] |

| LogP (Predicted) | -0.24060[3] |

Table 2: Solubility

| Solvent | Solubility |

| Water | Slightly soluble (14 g/L at 25°C)[4] |

| DMSO | Soluble[2] |

| Acetone | Soluble[2] |

| Chloroform | Soluble[2] |

| Dichloromethane | Soluble[2] |

| Ethyl Acetate | Soluble[2] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of Cyclo(L-Leu-trans-4-hydroxy-L-Pro).

Synthesis

A generalized protocol for the synthesis of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) can be adapted from standard peptide synthesis methodologies. The process typically involves the coupling of protected L-Leucine and trans-4-hydroxy-L-Proline, followed by deprotection and cyclization.

Workflow for the Synthesis of Cyclo(L-Leu-trans-4-hydroxy-L-Pro)

Caption: A generalized workflow for the chemical synthesis of Cyclo(L-Leu-trans-4-hydroxy-L-Pro).

-

Protection of Amino Acids: The amino group of L-Leucine and the carboxylic acid group of trans-4-hydroxy-L-Proline are protected using standard protecting groups (e.g., Boc for the amino group and methyl ester for the carboxylic acid) to prevent side reactions.

-

Coupling Reaction: The protected amino acids are coupled using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) to form the linear dipeptide.

-

Deprotection: The protecting groups are selectively removed from the linear dipeptide.

-

Cyclization: The deprotected linear dipeptide undergoes intramolecular cyclization under high dilution and heat to form the diketopiperazine ring.

-

Purification: The crude product is purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a highly effective method for purifying Cyclo(L-Leu-trans-4-hydroxy-L-Pro).

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid) is employed.

-

Detection: UV detection at 210-220 nm is suitable for monitoring the peptide bonds.

-

Fraction Collection: Fractions containing the purified compound are collected, pooled, and lyophilized to obtain the final product.

Structural Characterization

The structure of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and stereochemistry of the molecule. The compound has been identified by electrospray ionization mass spectrometry (MS) and nuclear magnetic resonance (NMR).[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

Biological Activities and Signaling Pathways

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has been reported to possess several biological activities, including antimicrobial, anticancer, and antioxidant properties.[5]

Antimicrobial Activity

The antimicrobial activity of cyclic dipeptides is often attributed to their ability to disrupt microbial cell membranes and interfere with cell-to-cell communication, known as quorum sensing.

Proposed Mechanism of Quorum Sensing Inhibition

Caption: A proposed mechanism of quorum sensing inhibition by Cyclo(L-Leu-trans-4-hydroxy-L-Pro).

-

Experimental Protocol for Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC):

-

Prepare a stock solution of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in a 96-well microtiter plate containing microbial growth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions for microbial growth.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Anticancer Activity

The anticancer potential of cyclic dipeptides is an active area of research. A proposed mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells.

Proposed Apoptotic Signaling Pathway

Caption: A proposed signaling pathway for apoptosis induction by Cyclo(L-Leu-trans-4-hydroxy-L-Pro).

-

Experimental Protocol for Cytotoxicity Assay (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. The half-maximal inhibitory concentration (IC₅₀) can then be calculated.

-

Antioxidant Activity

Cyclic dipeptides have also been investigated for their antioxidant properties.

-

Experimental Protocol for DPPH Radical Scavenging Assay:

-

Prepare different concentrations of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) in a suitable solvent.

-

Mix the compound solutions with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.

-

Incubate the mixture in the dark for a specific period.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

The antioxidant activity is determined by the decrease in absorbance, indicating the scavenging of DPPH radicals.

-

Conclusion

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a promising natural product with a range of interesting physicochemical properties and potential biological activities. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore its therapeutic potential. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Cyclo(L-Leu-trans-4-hydroxy-L-Pro) | CAS:115006-86-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. Cyclo(L-Leu-trans-4-hydroxy-L-Pro) | CAS:115006-86-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. Cyclo(L-Leu-trans-4-hydroxy-L-Pro) | 115006-86-5 | QEA00686 [biosynth.com]

An In-depth Technical Guide on Cyclo(L-Leu-trans-4-hydroxy-L-Pro)

CAS Number: 115006-86-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Leu-trans-4-hydroxy-L-Pro), a cyclic dipeptide with the CAS number 115006-86-5, is a naturally occurring secondary metabolite isolated from various microorganisms, including the symbiotic fungus Paraconiothyrium brasiliense and the medicinal mushroom Phellinus igniarius.[1][2] As a member of the diketopiperazine class of compounds, it features a rigid bicyclic structure composed of L-leucine and trans-4-hydroxy-L-proline residues. This unique scaffold has garnered significant interest in the scientific community due to the diverse biological activities exhibited by related proline-containing cyclic dipeptides, including antimicrobial, anticancer, and antioxidant properties.[3]

This technical guide provides a comprehensive overview of the available scientific data on Cyclo(L-Leu-trans-4-hydroxy-L-Pro), including its physicochemical properties, potential biological activities, and relevant experimental protocols. Due to the limited specific data for this exact compound, information from closely related analogs is included to provide a broader context for its potential applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is presented in the table below. This data is essential for its handling, formulation, and in silico modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂O₃ | [4][5] |

| Molecular Weight | 226.27 g/mol | [4][5] |

| Appearance | Typically exists as a solid at room temperature | [4] |

| Melting Point | 178 °C | [3] |

| Boiling Point | 1064.7 ± 65.0 °C at 760 mmHg | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water (14 g/L at 25 °C). | [1][2][5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Topological Polar Surface Area | 69.6 Ų | [5] |

Biological Activity and Potential Applications

While extensive biological data for Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is not yet available, the broader class of proline-containing cyclic dipeptides has demonstrated a wide range of pharmacological activities.[3] These findings suggest potential therapeutic applications for the target compound.

Antimicrobial Activity

Cyclic dipeptides are known to possess antibacterial and antifungal properties. For instance, various proline-containing cyclic dipeptides have shown activity against pathogenic bacteria.[6] The proposed mechanism of action often involves the disruption of the bacterial cell membrane or interference with quorum sensing pathways.

Anticancer Activity

Several proline-based cyclic dipeptides have been investigated for their cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms of action include the induction of apoptosis (programmed cell death). While specific IC50 values for Cyclo(L-Leu-trans-4-hydroxy-L-Pro) are not currently available, studies on similar compounds provide a rationale for its investigation as a potential anticancer agent.

Antioxidant Activity

Natural products are a rich source of antioxidant compounds. The potential antioxidant activity of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) warrants investigation, as this property is beneficial in combating oxidative stress-related diseases.

Experimental Protocols

Detailed experimental protocols for Cyclo(L-Leu-trans-4-hydroxy-L-Pro) are scarce in the literature. However, established methodologies for the synthesis, isolation, and biological evaluation of similar cyclic dipeptides can be adapted.

Synthesis of Cyclic Dipeptides

The synthesis of proline-containing cyclic dipeptides typically involves the coupling of the constituent amino acids in their protected forms, followed by deprotection and intramolecular cyclization. A general workflow is depicted below.

Caption: General workflow for the synthesis of cyclic dipeptides.

Isolation from Natural Sources

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has been isolated from the symbiotic fungus Paraconiothyrium brasiliense.[2] The general procedure involves fermentation of the microorganism, followed by extraction of the culture broth and subsequent chromatographic purification of the target compound.

Caption: Workflow for the isolation of the target compound.

Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of Cyclo(L-Leu-trans-4-hydroxy-L-Pro), a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to determine its effect on the viability of cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Putative Signaling Pathways

Based on studies of related proline-containing cyclic dipeptides, a potential mechanism for the anticancer activity of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) could involve the induction of apoptosis.

Caption: A putative signaling pathway for apoptosis induction.

Conclusion

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a fascinating natural product with a promising chemical scaffold. While specific biological data for this compound is still emerging, the known activities of related proline-containing cyclic dipeptides highlight its potential as a lead compound in drug discovery, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this and related molecules.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selected cyclic dipeptides inhibit cancer cell growth and induce apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro antibacterial screening of six proline-based cyclic dipeptides in combination with β-lactam antibiotics against medically important bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioactive Properties of Proline-Containing Cyclic Dipeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proline-containing cyclic dipeptides (CDPs), also known as diketopiperazines (DKPs), are a class of naturally occurring or synthetic small molecules that have garnered significant attention in the scientific community. Their rigid conformational structure, conferred by the presence of the proline residue, contributes to their high resistance to enzymatic degradation and enhanced cell permeability, making them attractive scaffolds for drug discovery.[1][2][3] This technical guide provides an in-depth overview of the diverse bioactive properties of these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Bioactive Properties

Proline-containing CDPs exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[1][2] These activities are highly dependent on the specific amino acid paired with proline and the stereochemistry of the molecule.

Anticancer Activity

A significant body of research has focused on the cytotoxic and pro-apoptotic effects of proline-containing CDPs against various cancer cell lines. These compounds can induce cell death through pathways involving caspase activation and PARP cleavage.[4][5]

Table 1: Anticancer Activity of Proline-Containing Cyclic Dipeptides

| Cyclic Dipeptide | Cancer Cell Line | Activity Metric | Value | Reference(s) |

| Cyclo(L-Phe-L-Hyp) | U87-MG (human glioma) | IC50 | 5.8 µM | [1] |

| Cyclo(L-Phe-L-Hyp) | U251 (human glioma) | IC50 | 18.6 µM | [1] |

| Cyclo(L-Pro-L-Pro) | HeLa-S3 (cervical cancer) | % Inhibition (at 20 µM) | 40% | [1] |

| Cyclo(L-Pro-L-Pro) | ECA-109 (esophageal carcinoma) | % Inhibition (at 20 µM) | 20% | [1] |

| Mixture of cyclo(L-Tyr-L-Pro), cyclo(L-Val-L-Pro), and cyclo(L-Phe-L-Pro) | HeLa (cervical cancer) | IC50 | 0.53 mg/mL | [1] |

| Mixture of cyclo(L-Tyr-L-Pro), cyclo(L-Val-L-Pro), and cyclo(L-Phe-L-Pro) | Caco-2 (colorectal adenocarcinoma) | IC50 | 0.66 mg/mL | [1] |

| Cyclo(Phe-Pro) | HT-29 (colon cancer) | % Growth Inhibition (at 10 mM) | >50% | [4] |

| Cyclo(Gly-Pro) | HepG2 (liver cancer) | IC50 | 101.8 µM | [6] |

| Cyclo(Gly-Pro) | A549 (lung cancer) | IC50 | 206 µM | [6] |

Antimicrobial and Antifungal Activity

Several proline-containing CDPs have demonstrated potent activity against a range of pathogenic bacteria and fungi. Their mechanisms of action can include the inhibition of quorum sensing, a bacterial cell-to-cell communication system.

Table 2: Antimicrobial and Antifungal Activity of Proline-Containing Cyclic Dipeptides

| Cyclic Dipeptide | Microorganism | Activity Metric | Value | Reference(s) |

| Cyclo(L-Leu-L-Pro) | Aspergillus parasiticus | IC50 (Aflatoxin inhibition) | 0.2 mg/mL | [7] |

| Cyclo(Phe-Pro) | Broad-spectrum antibacterial | - | - | [6] |

| Cyclo(Trp-Pro) | Broad-spectrum antifungal | - | - | [6] |

| Cyclo(L-Leu-L-Pro) | Fusarium culmorum | % Inhibition | up to 83% | [8] |

| Synergistic combination of proline-based CDPs with imipenem | Medically important bacteria | FIC index | <0.5 | [9] |

Neuroprotective Effects

Certain proline-containing CDPs have shown promise in protecting neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases.[10][11] For instance, cyclo(L-Pro-L-Phe) has been shown to exert neuroprotective effects by modulating the NF-κB pathway.[1][4][7]

Quorum Sensing Inhibition

The ability of some proline-containing CDPs to interfere with bacterial quorum sensing makes them promising candidates for antivirulence therapies, which aim to disarm pathogens without killing them, thereby reducing the selective pressure for antibiotic resistance. A novel quorum sensing system in Serratia odorifera was found to use several proline-containing CDPs, including cyclo(Pro-Phe), cyclo(Pro-Tyr), cyclo(Pro-Val), and cyclo(Pro-Leu), as autoinducers.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of proline-containing CDPs.

Synthesis of Proline-Containing Cyclic Dipeptides

A general method for the synthesis of proline-containing CDPs involves the cyclization of a linear dipeptide precursor.[5][6][11][13]

Protocol: Solution-Phase Synthesis

-

Dipeptide Formation: Couple an N-protected amino acid with a proline ester (e.g., methyl or ethyl ester) using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Deprotection of the N-terminus: Remove the N-terminal protecting group (e.g., Boc or Cbz) under appropriate conditions (e.g., trifluoroacetic acid for Boc, hydrogenolysis for Cbz).

-

Cyclization: Induce intramolecular cyclization of the deprotected dipeptide ester. This is often achieved by heating the dipeptide in a high-boiling point solvent such as toluene or xylene, sometimes with the addition of a weak acid catalyst like acetic acid. The reaction drives off the alcohol (from the ester) and water to form the cyclic dipeptide.

-

Purification: Purify the resulting cyclic dipeptide using techniques such as column chromatography on silica gel or recrystallization.

-

Characterization: Confirm the structure and purity of the final product using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[14][15][16][17][18]

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the proline-containing CDP in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][16][19][20]

Protocol: Broth Microdilution Method

-

Preparation of Inoculum: Culture the test microorganism in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the proline-containing CDP in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Quorum Sensing Inhibition Assay

This assay is used to screen for compounds that can interfere with bacterial quorum sensing. A common method uses a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment (violacein) in response to quorum sensing signals.[3][21][8][22][23]

Protocol: Violacein Inhibition Assay

-

Preparation of Reporter Strain: Grow an overnight culture of Chromobacterium violaceum (e.g., CV026, a mutant that does not produce its own signal but responds to external signals) in a suitable broth medium.

-

Assay Setup: In a 96-well plate, add the reporter strain culture, a sub-inhibitory concentration of the proline-containing CDP to be tested, and a known concentration of the quorum sensing signal molecule (e.g., N-acyl-homoserine lactone, AHL). Include a positive control (reporter strain + AHL) and a negative control (reporter strain only).

-

Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for 24-48 hours.

-

Quantification of Violacein: After incubation, quantify the production of violacein. This can be done by lysing the cells (e.g., with SDS) and then extracting the violacein with a solvent like DMSO or ethanol. The absorbance of the extracted violacein is then measured spectrophotometrically (e.g., at 585 nm).

-

Data Analysis: A reduction in violacein production in the presence of the test compound, without inhibiting bacterial growth, indicates quorum sensing inhibition.

Signaling Pathways and Mechanisms of Action

The bioactive effects of proline-containing CDPs are mediated through their interaction with specific cellular signaling pathways.

Pro-Apoptotic Signaling Pathway of Cyclo(Phe-Pro)

Cyclo(Phe-Pro) has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[2][4][5]

Neuroprotective Signaling Pathway of Cyclo(L-Pro-L-Phe)

Cyclo(L-Pro-L-Phe) has been demonstrated to protect neuronal cells from oxidative stress-induced apoptosis by inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[1][4][7]

Conclusion

Proline-containing cyclic dipeptides represent a versatile and promising class of bioactive molecules with significant therapeutic potential. Their inherent stability and diverse biological activities make them excellent candidates for further investigation in the fields of oncology, infectious diseases, and neuropharmacology. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development in this exciting area.

References

- 1. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - A mechanochemical approach to access the proline–proline diketopiperazine framework [beilstein-journals.org]

- 6. Item - Synthesis of Proline-Based Diketopiperazine Scaffolds - American Chemical Society - Figshare [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro antibacterial screening of six proline-based cyclic dipeptides in combination with β-lactam antibiotics against medically important bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. baranlab.org [baranlab.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 21. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New and Unexpected Insights into the Modulation of LuxR-type Quorum Sensing by Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

A Technical Guide to Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from Phellinus igniarius

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellinus igniarius, a medicinal fungus belonging to the Polyporaceae family, has a long history of use in traditional Asian medicine.[1][2] Commonly known as "Sanghuang," it is recognized for its significant biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[2][3] These therapeutic properties are attributed to a rich diversity of secondary metabolites, such as polysaccharides, polyphenols, flavonoids, and steroids.[1][2]

Among the myriad of compounds isolated from this fungus is Cyclo(L-Leu-trans-4-hydroxy-L-Pro), a cyclic dipeptide.[4][5] Cyclic dipeptides, characterized by a diketopiperazine ring, are a class of natural products known for their structural rigidity and diverse biological functions.[6][7] Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has been identified as a constituent of P. igniarius and is a subject of growing interest for its potential applications in drug discovery and development.[4][6] This technical guide provides a comprehensive overview of its isolation, biological activities, and the experimental methodologies used for its study, with a focus on its potential role in the therapeutic effects of Phellinus igniarius.

Isolation and Identification

The isolation of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from the fruiting bodies or cultured mycelia of Phellinus igniarius involves a multi-step process of extraction, fractionation, and purification.

General Isolation Workflow

The process begins with the extraction of dried and powdered fungal material using solvents of varying polarity, followed by systematic chromatographic separation to yield the pure compound. The identity and structure of the isolated compound are then confirmed using spectroscopic techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. A Combined Phytochemistry and Network Pharmacology Approach to Reveal the Potential Antitumor Effective Substances and Mechanism of Phellinus igniarius - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal fungus Phellinus igniarius alleviates gout in vitro by modulating TLR4/NF-kB/NLRP3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclo(L-Leu-trans-4-hydroxy-L-Pro) | CAS:115006-86-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Cyclo(L-Leu-trans-4-hydroxy-L-Pro) | CAS:115006-86-5 | Manufacturer ChemFaces [chemfaces.com]

- 6. Cyclo(L-Leu-trans-4-hydroxy-L-Pro) | 115006-86-5 | QEA00686 [biosynth.com]

- 7. benchchem.com [benchchem.com]

Unveiling the Pharmacopeia of Paraconiothyrium brasiliense: A Technical Guide to Its Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal kingdom represents a vast and largely untapped reservoir of novel bioactive compounds. Among the myriad of fungal species, Paraconiothyrium brasiliense, an endophytic and sometimes pathogenic fungus, has emerged as a prolific producer of a diverse array of secondary metabolites. These compounds exhibit a wide spectrum of biological activities, positioning P. brasiliense as a subject of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the known secondary metabolites of P. brasiliense, their biological activities, and the methodologies for their study.

Chemical Diversity of Secondary Metabolites

Paraconiothyrium brasiliense is a rich source of structurally diverse secondary metabolites. To date, over 92 compounds have been isolated and identified from various strains of this fungus.[1] These metabolites are categorized into several major chemical classes, including sesquiterpenoids, furanones, anthraquinones, xanthones, isocoumarins, and alkaloids.[1] The production of these compounds can be influenced by the fungal strain, culture conditions, and the host organism from which the fungus was isolated.

Data Presentation: Quantitative Analysis of Isolated Metabolites

The following tables summarize the quantitative data available for some of the key secondary metabolites isolated from Paraconiothyrium brasiliense. It is important to note that comprehensive yield data for all known compounds is not yet available in the public domain.

Table 1: Sesquiterpenoids from Paraconiothyrium brasiliense

| Compound Name | Chemical Subclass | Yield (mg/L) | Source Strain | Reference |

| Brasilterpene A | Bergamotane | 10.1 | HDN15-135 | |

| Brasilterpene B | Bergamotane | 5.2 | HDN15-135 | |

| Brasilterpene C | Bergamotane | 6.8 | HDN15-135 | |

| Brasilterpene D | Bergamotane | 3.4 | HDN15-135 | |

| Brasilterpene E | Bergamotane | 2.5 | HDN15-135 |

Table 2: Bioactivity of Selected Secondary Metabolites

| Compound Class | Representative Compound(s) | Biological Activity | Target/Assay | Reference |

| Sesquiterpenoids | Brasilamides A-D | Anti-HIV-1 | In vitro assay | |

| Sesquiterpenoids | Brasilamide E | Cytotoxic | Human tumor cell lines | |

| Furanones | Paraconfuranones I, J, L | Neuroprotective | Keap1/Nrf2 pathway (in silico) | [1] |

| Alkaloids | 1-(1',2'-dideoxy-α-D-nucleopyranosyl)-β-carboline | Antibacterial | Pseudomonas aeruginosa (in silico) | [1] |

| Anthraquinones | Danthron | Antifungal | Various phytopathogens |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of Paraconiothyrium brasiliense secondary metabolites.

Fungal Cultivation and Extraction of Secondary Metabolites

Objective: To cultivate Paraconiothyrium brasiliense and extract its secondary metabolites for further analysis.

Materials:

-

Paraconiothyrium brasiliense strain (e.g., from a culture collection)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks

-

Shaking incubator

-

Ethyl acetate (EtOAc)

-

Rotary evaporator

-

Freeze-dryer

Protocol:

-

Fungal Activation: Inoculate the P. brasiliense strain onto PDA plates and incubate at 25-28°C for 7-10 days until sufficient mycelial growth is observed.

-

Seed Culture: Transfer small agar plugs of the mycelium into a 250 mL Erlenmeyer flask containing 100 mL of PDB. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.

-

Large-Scale Fermentation: Inoculate 1 L Erlenmeyer flasks, each containing 500 mL of PDB, with the seed culture (10% v/v). Incubate the flasks under the same conditions as the seed culture for 14-21 days.

-

Extraction: After incubation, separate the mycelium from the culture broth by filtration.

-

Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.

-

Mycelial Extraction: Dry the mycelium (e.g., by freeze-drying) and then extract it with ethyl acetate at room temperature.

-

-

Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of Secondary Metabolites

Objective: To isolate and purify individual secondary metabolites from the crude extract.

Materials:

-

Crude extract of P. brasiliense

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical) with a suitable column (e.g., C18)

-

Various organic solvents (e.g., hexane, chloroform, methanol, acetonitrile)

Protocol:

-

Silica Gel Column Chromatography: Fractionate the crude extract using silica gel column chromatography with a gradient elution system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate and then methanol).

-

Sephadex LH-20 Chromatography: Further purify the fractions obtained from the silica gel column using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or chloroform/methanol mixtures) to separate compounds based on their size and polarity.

-

Preparative HPLC: Subject the semi-purified fractions to preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water) to isolate individual compounds.

-

Analytical HPLC: Assess the purity of the isolated compounds using analytical HPLC.

Structural Elucidation of Secondary Metabolites

Objective: To determine the chemical structure of the purified compounds.

Materials:

-

Purified secondary metabolites

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS) (e.g., HRESIMS)

-

Infrared (IR) spectrometer

-

UV-Vis spectrophotometer

Protocol:

-

Mass Spectrometry: Determine the molecular weight and elemental composition of the compound using high-resolution mass spectrometry.

-

NMR Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the carbon-hydrogen framework and the connectivity of the atoms.

-

IR and UV-Vis Spectroscopy: Obtain IR spectra to identify functional groups and UV-Vis spectra to observe electronic transitions, which can provide information about the chromophores present in the molecule.

-

Comparison with Literature: Compare the obtained spectroscopic data with that of known compounds from databases (e.g., SciFinder, Reaxys) to identify known metabolites or to aid in the structural elucidation of new compounds.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic activity of the isolated compounds against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

96-well plates

-

Isolated compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isolated compounds and incubate for 48-72 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations: Pathways and Workflows

Experimental Workflow for Secondary Metabolite Discovery

Caption: A generalized workflow for the discovery of secondary metabolites from endophytic fungi.

Keap1-Nrf2 Signaling Pathway and Furanone Interaction

References

"potential therapeutic applications of Cyclo(L-Leu-trans-4-hydroxy-L-Pro)"

An In-depth Technical Guide on the Potential Therapeutic Applications of Cyclo(L-Leu-trans-4-hydroxy-L-Pro)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a naturally occurring cyclic dipeptide (CDP), also known as a 2,5-diketopiperazine (DKP). It is a secondary metabolite found in various microorganisms, including fungi like Phellinus igniarius and the symbiotic fungus Paraconiothyrium brasiliense, as well as bacteria such as Streptomyces species.[1] While extensive research specifically on Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is still emerging, the broader class of proline-containing cyclic dipeptides has garnered significant scientific interest due to their diverse and potent biological activities.[2][3] These compounds are recognized for their rigid conformation, high resistance to enzymatic degradation, and increased cell permeability, making them attractive scaffolds for drug discovery.[2][3] This guide synthesizes the current knowledge on related compounds to extrapolate the potential therapeutic applications of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) in oncology, inflammation, and infectious diseases, providing a foundational resource to guide future research.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 115006-86-5 | [1] |

| Molecular Formula | C₁₁H₁₈N₂O₃ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | TCI America |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally similar cyclic dipeptides, Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is predicted to have therapeutic potential in several key areas.

Anticancer Activity

The anticancer potential of proline-containing CDPs is a significant area of investigation.[2][3] While direct studies on Cyclo(L-Leu-trans-4-hydroxy-L-Pro) are limited, research on the closely related cyclo(L-Phe-trans-4-hydroxy-L-Pro) suggests a plausible mechanism involving the induction of apoptosis.[4][5] It is hypothesized that this class of compounds may generate reactive oxygen species (ROS), leading to the activation of the Bcl-2 signaling pathway and subsequent caspase activation, culminating in programmed cell death.[4][5]

Furthermore, the broader class of diketopiperazines has been explored for the inhibition of histone deacetylases (HDACs), which are crucial in the epigenetic regulation of gene expression and are important targets in cancer therapy.[6]

Quantitative Data for Related Cyclic Dipeptides in Cancer Cell Lines

The following table summarizes the cytotoxic activity of a non-hydroxylated analog, cyclo(L-Phe-L-Pro), providing a benchmark for the potential potency of hydroxylated derivatives.

| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| cyclo(L-Phe-L-Pro) | HCT-116 | Human Colon Adenocarcinoma | 8.1 | [6] |

| OVCAR-8 | Human Ovarian Carcinoma | 9.2 | [6] | |

| SF-295 | Human Glioblastoma | 7.5 | [6] |

Proposed Signaling Pathway for Anticancer Activity

The following diagram illustrates the proposed apoptotic pathway that may be induced by Cyclo(L-Leu-trans-4-hydroxy-L-Pro), based on studies of related compounds.[4][5]

Anti-inflammatory Activity

The cyclic dipeptide Cyclo(His-Pro) has been shown to exert potent anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[7][8] Cyclo(His-Pro) activates the transcription factor Nrf2, which upregulates the antioxidant enzyme heme oxygenase-1 (HO-1).[7] HO-1, in turn, inhibits the nuclear translocation of NF-κB, a key regulator of the pro-inflammatory response.[7][9] This dual action of promoting antioxidant pathways while suppressing inflammatory signaling is a promising therapeutic strategy. Given the structural similarities, it is plausible that Cyclo(L-Leu-trans-4-hydroxy-L-Pro) could operate through a similar mechanism.

Signaling Pathway for Proposed Anti-inflammatory Action

This diagram illustrates the interplay between the Nrf2 and NF-κB pathways, a likely mechanism for the anti-inflammatory effects of proline-containing cyclic dipeptides.[7][8]

Antimicrobial and Antifungal Activity

The non-hydroxylated analog, Cyclo(L-Leu-L-Pro), has demonstrated notable antimicrobial and antifungal activities.[10][11][12] This suggests that Cyclo(L-Leu-trans-4-hydroxy-L-Pro) may also possess similar properties. The presence of the hydroxyl group could potentially modulate this activity.

Quantitative Data for Antimicrobial Activity of Cyclo(L-Leu-L-Pro)

| Compound | Organism | Activity | MIC/IC₅₀ | Reference |

| Cyclo(L-Leu-L-Pro) | Vancomycin-Resistant Enterococcus faecalis (VRE) | Antibacterial | 12.5 µg/mL | [10] |

| Aspergillus parasiticus | Inhibition of Aflatoxin Production | IC₅₀ of 0.2 mg/mL | [11][12] |

Experimental Protocols

The following are generalized protocols for assessing the key biological activities of Cyclo(L-Leu-trans-4-hydroxy-L-Pro), based on methodologies used for related compounds.[4][6]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Workflow:

Methodology:

-

Cell Seeding: Seed cells (e.g., HCT-116, OVCAR-8) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) in the appropriate culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow formazan crystal formation.

-

Solubilization and Reading: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assay (TNF-α Inhibition in Macrophages)

This protocol assesses the ability of the compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

-

Cell Seeding: Plate RAW 264.7 cells in a 24- or 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding LPS to the wells. Include a control group with LPS only.

-

Incubation: Incubate the plate for 6-24 hours.

-

TNF-α Measurement: Collect the cell culture supernatant and quantify the TNF-α concentration using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the compound relative to the LPS-only control.

Conclusion and Future Directions

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) belongs to a class of natural products with significant therapeutic potential. Although direct experimental evidence for its bioactivity is currently limited, the data from closely related proline-containing cyclic dipeptides provide a strong rationale for its investigation as an anticancer, anti-inflammatory, and antimicrobial agent. Future research should focus on the systematic evaluation of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) in relevant in vitro and in vivo models to validate these predicted activities, elucidate its precise mechanisms of action, and explore its structure-activity relationships to guide the development of novel therapeutics.

References

- 1. Cyclo(L-Leu-trans-4-hydroxy-L-Pro) | CAS:115006-86-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. mdpi.com [mdpi.com]

- 3. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclo(L-Leu-trans-4-hydroxy-L-Pro): Molecular Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a naturally occurring cyclic dipeptide, a class of compounds also known as 2,5-diketopiperazines. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and known biological activities. While detailed experimental data for this specific molecule is limited in publicly available literature, this document consolidates the existing information and draws parallels from closely related analogs to provide a thorough understanding for research and development purposes. The guide covers its physicochemical properties, structural elucidation through spectroscopic methods, and potential therapeutic applications, with a focus on its role as a potential modulator of bacterial quorum sensing.

Introduction

Cyclo(L-Leu-trans-4-hydroxy-L-Pro), with the CAS Number 115006-86-5, is a secondary metabolite produced by a variety of microorganisms, including fungi and bacteria.[1] As a member of the diketopiperazine family, it features a rigid cyclic backbone formed from the condensation of L-leucine and trans-4-hydroxy-L-proline. These cyclic dipeptides have garnered significant scientific interest due to their diverse and potent biological activities, which include antimicrobial, anticancer, and antioxidant properties.[2] The unique structural and stereochemical features of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) make it an intriguing candidate for further investigation in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₈N₂O₃ | [3] |

| Molecular Weight | 226.27 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 152-156 °C | [4] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Sparingly soluble in glacial acetic acid and very slightly soluble in water. | [1][4] |

Molecular Structure and Stereochemistry

The structure of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has been confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1][5] The molecule is a bicyclic system comprising a six-membered diketopiperazine ring fused to the five-membered pyrrolidine ring of the hydroxyproline residue.

Stereochemistry: The designated name, Cyclo(L-Leu-trans-4-hydroxy-L-Pro), defines the absolute stereochemistry at the three chiral centers. The leucine and proline alpha-carbons both possess the L-configuration (S-configuration). The hydroxyl group on the proline ring is in a trans relationship with the carboxamide group at the alpha-carbon, placing it on the opposite side of the pyrrolidine ring.

Spectroscopic Data

Table 2: ¹H and ¹³C NMR Spectroscopic Data for the related compound cyclo(L-Leu-L-Pro) in CDCl₃.

| Assignment | ¹H Chemical Shift (δ) [ppm] | ¹³C Chemical Shift (δ) [ppm] |

| Leu-NH | ~5.92 (s) | - |

| Leu-Hα | ~4.02 (dd) | ~53.40 |

| Leu-Hβ | ~1.81-1.69 (m) | ~38.63 |

| Leu-Hγ | ~1.57-1.48 (m) | ~24.73 |

| Leu-Hδ (CH₃) | ~1.00 (d), ~0.96 (d) | ~23.30, ~21.20 |

| Pro-Hα | ~4.12 (dd) | ~59.00 |

| Pro-Hβ | ~2.19-2.11 (m) | ~28.12 |

| Pro-Hγ | ~1.97-1.84 (m) | ~22.75 |

| Pro-Hδ | ~3.65-3.50 (m) | ~45.52 |

| Leu C=O | - | ~170.15 |

| Pro C=O | - | ~166.16 |

| (Data adapted from literature for cyclo(L-Leu-L-Pro) and may not represent the exact values for Cyclo(L-Leu-trans-4-hydroxy-L-Pro))[6] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and isolation of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) are not extensively published. However, methodologies for similar cyclic dipeptides can be adapted.

Synthesis of Cyclo(L-Leu-trans-4-hydroxy-L-Pro)

A generalized synthetic approach for proline-containing cyclic dipeptides involves the coupling of the constituent amino acids, followed by deprotection and cyclization. A plausible workflow is outlined below.

Caption: Generalized workflow for the chemical synthesis.

Isolation from Natural Sources

The isolation of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from microbial cultures typically involves fermentation, extraction, and chromatographic purification.

Caption: Typical workflow for isolation from microbial sources.

Biological Activity and Signaling Pathways

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) and related cyclic dipeptides have been reported to exhibit a range of biological activities. The most promising for targeted therapy appears to be the inhibition of bacterial quorum sensing.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. The inhibition of QS is a promising strategy for antimicrobial therapy that may not induce drug resistance. While direct studies on Cyclo(L-Leu-trans-4-hydroxy-L-Pro) are limited, related compounds have been shown to inhibit QS in the opportunistic pathogen Pseudomonas aeruginosa. The proposed mechanism involves the competitive binding to the LuxR-type receptors, LasR and RhlR, thereby preventing the binding of the native autoinducers and subsequent activation of virulence gene expression.

Caption: Putative mechanism of quorum sensing inhibition.

Conclusion

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a fascinating natural product with significant potential for further scientific exploration. Its well-defined structure and stereochemistry, coupled with its reported biological activities, make it a valuable scaffold for medicinal chemistry and a promising lead for the development of novel therapeutics, particularly in the area of anti-infective agents that target bacterial communication. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and comprehensively characterize its mechanisms of action.

References

- 1. Cyclo(L-Leu-trans-4-hydroxy-L-Pro) | CAS:115006-86-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Cyclo(L-Leu-trans-4-hydroxy-L-Pro) | 115006-86-5 | QEA00686 [biosynth.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of the cyclic dipeptide Cyclo(L-Leu-trans-4-hydroxy-L-Pro), a natural product with potential therapeutic applications. This document outlines the necessary experimental procedures, from fungal fermentation to chromatographic purification, and includes data presentation tables and workflow visualizations to guide researchers in obtaining this bioactive compound.

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has been identified as a secondary metabolite in various fungi, including Phellinus igniarius and the symbiotic fungus Paraconiothyrium brasiliense[1][2][3]. Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of natural products known for a wide range of biological activities, making them attractive candidates for drug discovery and development[4][5]. The protocols detailed below are based on established methodologies for the isolation of similar cyclic dipeptides from microbial sources.

Data Presentation

The following table summarizes the typical quantitative data expected during the isolation and purification of Cyclo(L-Leu-trans-4-hydroxy-L-Pro). Please note that these values are representative and may vary depending on the fungal strain, culture conditions, and extraction efficiency.

| Parameter | Value | Method of Analysis |

| Fungal Fermentation | ||

| Fungal Strain | Paraconiothyrium brasiliense or Phellinus igniarius | N/A |

| Culture Medium | Potato Dextrose Broth (PDB) | N/A |

| Fermentation Time | 14-21 days | N/A |

| Fermentation Temperature | 28°C | N/A |

| Shaking Speed | 150 rpm | N/A |

| Extraction & Preliminary Purification | ||

| Crude Extract Yield (from broth) | 1.5 - 3.0 g/L | Gravimetric |

| Crude Extract Yield (from mycelia) | 0.5 - 1.2 g/L | Gravimetric |

| Chromatographic Purification | ||

| Silica Gel Column Chromatography Yield | 200 - 400 mg (from 5g crude extract) | Gravimetric |

| Sephadex LH-20 Column Chromatography Yield | 50 - 100 mg (from 250mg silica gel fraction) | Gravimetric |

| Preparative HPLC Purity | >98% | Analytical HPLC-UV (210-220 nm) |

| Final Yield of Pure Compound | 10 - 30 mg (from 5g crude extract) | Gravimetric |

| Compound Characterization | ||

| Molecular Formula | C₁₁H₁₈N₂O₃ | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 226.27 g/mol | Mass Spectrometry (MS) |

| Key NMR Signals (¹H NMR, CD₃OD) | δ 4.51–4.56 (m, 1H), δ 4.46–4.50 (m, 1H), δ 4.16–4.21 (m, 1H) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Experimental Protocols

Fungal Fermentation

This protocol describes the cultivation of a fungal strain, such as Paraconiothyrium brasiliense, for the production of Cyclo(L-Leu-trans-4-hydroxy-L-Pro).

Materials:

-

Pure culture of the selected fungal strain

-

Potato Dextrose Broth (PDB) medium

-

Sterile Erlenmeyer flasks (seed culture and large-scale fermentation)

-

Shaking incubator

Procedure:

-

Inoculation: Aseptically inoculate a pure culture of the fungus into a seed culture flask containing PDB medium.

-

Seed Culture Incubation: Incubate the seed culture at 28°C for 3-4 days with shaking at 150 rpm[6].

-

Large-Scale Fermentation: Transfer the seed culture to larger Erlenmeyer flasks containing PDB medium.

-

Production Incubation: Incubate the large-scale fermentation for 14-21 days at 28°C with shaking at 150 rpm[6].

Extraction of Secondary Metabolites

This protocol details the extraction of the target compound from both the culture broth and the fungal mycelia.

Materials:

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Filtration apparatus (e.g., cheesecloth or vacuum filtration)

-

Separatory funnel

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Separation of Mycelia and Broth: After the fermentation period, separate the mycelia from the culture broth by filtration[6].

-

Broth Extraction:

-

Partition the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel[6].

-

Combine the organic (ethyl acetate) layers.

-

-

Mycelial Extraction:

-

Concentration and Drying:

Chromatographic Purification

This multi-step protocol describes the purification of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from the crude extract using various chromatographic techniques[1][3].

Materials:

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

HPLC grade solvents (e.g., n-hexane, chloroform, methanol, acetonitrile, water)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography[6].

-

Elute with a stepwise gradient of increasing polarity, for example, starting with n-hexane-chloroform and gradually increasing the proportion of methanol in chloroform[6].

-

Collect fractions and monitor by TLC to identify fractions containing the target compound.

-

-

Sephadex LH-20 Column Chromatography:

-

Pool the fractions containing the compound of interest from the silica gel chromatography and concentrate them.

-

Further purify the concentrated fractions using a Sephadex LH-20 column, typically with methanol as the eluent, to separate compounds based on size.

-